
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is an organic compound with the molecular formula C14H15O6P. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate typically involves the phosphorylation of 5,8-dioxo-5,8-dihydronaphthalene. This can be achieved through the reaction of 5,8-dioxo-5,8-dihydronaphthalene with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phosphate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinones, while reduction can produce hydroquinone derivatives .
科学的研究の応用
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox biology and electron transfer processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate involves its quinone moiety, which can participate in redox reactions. The compound can undergo reduction to form hydroquinone, which can then be reoxidized back to quinone, generating reactive oxygen species (ROS) in the process. These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to cellular effects such as oxidative stress and apoptosis .
類似化合物との比較
Similar Compounds
5,8-Dioxo-5,8-dihydro-1-naphthalenyl acetate: Similar in structure but with an acetate group instead of a phosphate group.
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid: Contains additional chlorine atoms and a propanoic acid group.
Uniqueness
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties and reactivity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
869998-25-4 |
|---|---|
分子式 |
C14H15O6P |
分子量 |
310.24 g/mol |
IUPAC名 |
(5,8-dioxonaphthalen-2-yl) diethyl phosphate |
InChI |
InChI=1S/C14H15O6P/c1-3-18-21(17,19-4-2)20-10-5-6-11-12(9-10)14(16)8-7-13(11)15/h5-9H,3-4H2,1-2H3 |
InChIキー |
CYWGWSGSOPIXLE-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


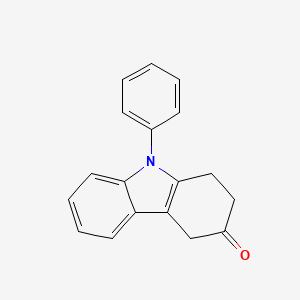
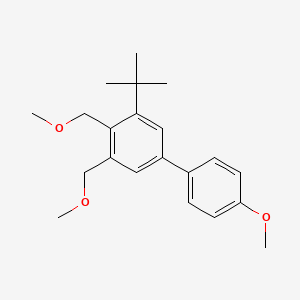
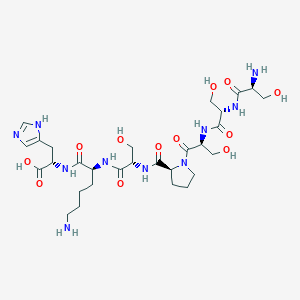

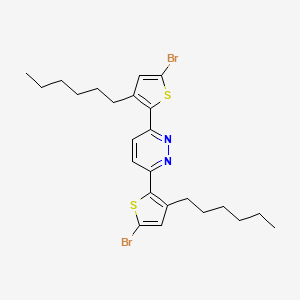

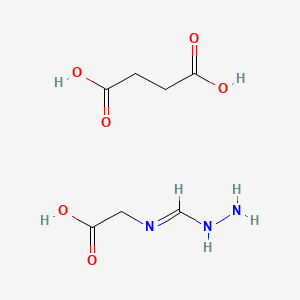
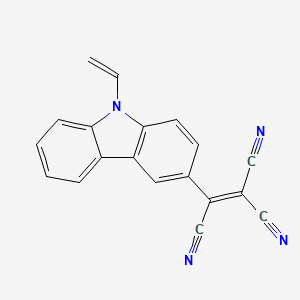
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)

![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)

